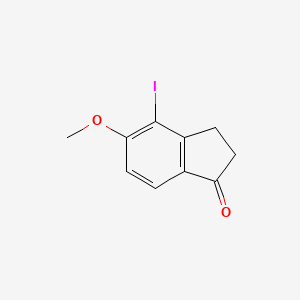
4-Iodo-5-methoxy-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9IO2 It is a derivative of indanone, characterized by the presence of an iodine atom and a methoxy group on the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 5-methoxy-2,3-dihydroinden-1-one. The reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methoxy-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carbonyl group in the indanone core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Iodo-5-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Methoxy-2,3-dihydroinden-1-one: Similar structure but without the iodine atom, leading to different chemical properties.
4-Iodo-2,3-dihydroinden-1-one:
Uniqueness
4-Iodo-5-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical properties and reactivity
Biological Activity
4-Iodo-5-methoxy-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is C10H9IO2, with a molecular weight of approximately 284.09 g/mol. The compound features a substituted indanone structure, which is known to exhibit various biological activities.
Biological Activity Overview
Research indicates that this compound possesses several biological activities, including:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
- Anticancer Properties : Demonstrates selective cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Shows potential in modulating inflammatory pathways.
Antimicrobial Activity
A study highlighted the compound's antibacterial activity against Staphylococcus aureus, showing an IC50 value of 0.97 nM when tested against its dihydrofolate reductase (DHFR) enzyme, indicating strong inhibition of enzymatic activity . This suggests potential as a novel antibiotic agent.
Anticancer Properties
In vitro studies have demonstrated that this compound selectively inhibits the growth of various cancer cell lines. For instance, it was tested against a panel of 54 human tumor cell lines across multiple cancer types, including leukemia and melanoma. The compound exhibited significant cytotoxicity, especially towards leukemia cells .
Case Study: Cytotoxic Evaluation
A comprehensive evaluation involved testing the compound against L1210 lymphoid leukemia cells. The results indicated that the compound's cytotoxicity was comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The iodine atom in the structure enhances binding affinity to these targets, leading to increased biological activity.
Table: Biological Activity Summary
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
4-iodo-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 |
InChI Key |
LNMGYHNMEBWODB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















